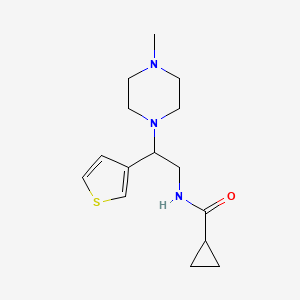

2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

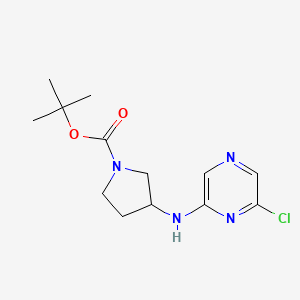

2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H23FN2O4 and its molecular weight is 458.489. The purity is usually 95%.

BenchChem offers high-quality 2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Trifluoromethylpyridine (TFMP) derivatives, including the compound , play a crucial role in protecting crops from pests. The introduction of fluazifop-butyl , the first TFMP derivative, revolutionized the agrochemical market. Since then, over 20 new TFMP-containing agrochemicals have received ISO common names. These compounds leverage the unique physicochemical properties of the fluorine atom and the pyridine moiety to combat pests effectively .

- TFMP derivatives extend beyond agriculture. In the pharmaceutical industry, they find applications due to their distinctive properties. Five pharmaceutical products containing the TFMP moiety have received market approval, and several candidates are currently undergoing clinical trials. Researchers believe that the combination of fluorine’s unique characteristics and the pyridine moiety contributes to their biological activities .

- Two veterinary products containing TFMP derivatives have been granted market approval. These compounds offer potential therapeutic benefits in veterinary medicine, demonstrating their versatility beyond crop protection and human health .

- While not directly related to the compound mentioned, it’s worth noting that indole derivatives (such as the one ) have been explored for their anti-HIV activity. Researchers synthesized and screened 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, assessing their effects against HIV-1 and HIV-2 strains. Such studies highlight the diverse applications of structurally related compounds .

- Fluorinated organic chemicals, including TFMP derivatives, contribute significantly to the development of functional materials. Their unique properties make them valuable in various applications, from coatings to electronic devices .

- Researchers continue to explore the potential of TFMP derivatives. As our understanding of their properties deepens, novel applications may emerge. These compounds remain an exciting area of research for drug discovery and other fields .

Agrochemicals and Crop Protection

Pharmaceuticals

Veterinary Medicine

Anti-HIV Research

Functional Materials

Novel Drug Discovery

Mécanisme D'action

Target of Action

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide disrupts the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth .

Mode of Action

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide binds to the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the DNA strands. This results in the accumulation of double-strand breaks in the bacterial DNA. The compound’s interaction with DNA gyrase and topoisomerase IV leads to the interruption of essential bacterial processes, ultimately causing cell death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV by 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide affects several biochemical pathways, including DNA replication, transcription, and repair. The disruption of these pathways results in the cessation of bacterial growth and proliferation. The downstream effects include the activation of bacterial stress responses and the induction of apoptosis-like cell death .

Pharmacokinetics

The pharmacokinetics of 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, with high bioavailability. It is widely distributed in body tissues, including the lungs, kidneys, and liver. The metabolism of the compound occurs primarily in the liver, where it is converted into inactive metabolites. The excretion is mainly through the kidneys, with a small fraction eliminated via feces .

Result of Action

The molecular and cellular effects of 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide include the inhibition of bacterial DNA synthesis, leading to the accumulation of DNA damage and the activation of cell death pathways. The compound’s action results in the rapid killing of susceptible bacteria, making it effective against a broad spectrum of bacterial pathogens .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide. The compound is stable under physiological pH and temperature conditions but may degrade in highly acidic or alkaline environments. The presence of certain ions or proteins can also affect its binding affinity to bacterial enzymes, potentially altering its antibacterial activity .

: Source

Propriétés

IUPAC Name |

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN2O4/c1-3-17-7-12-24-22(13-17)27(33)23(26(32)18-8-10-19(28)11-9-18)15-30(24)16-25(31)29-20-5-4-6-21(14-20)34-2/h4-15H,3,16H2,1-2H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJNFEIHPNKCMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684875.png)

![N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2684877.png)

![2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2684880.png)

![N-cyclopropyl-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2684881.png)

![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2684882.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2684883.png)

![1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2684886.png)